cis-1,2-Cyclopentanedicarboxylic anhydride
Overview
Description
cis-1,2-Cyclopentanedicarboxylic anhydride: is a chemical compound with the molecular formula C7H8O2 It is a bicyclic compound containing a furan ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Cyclopentanedicarboxylic anhydride can be achieved through several methods. One common approach involves the Baeyer-Villiger oxidation of a suitable precursor, such as a cyclopentane derivative. This reaction typically requires the use of an oxidizing agent like peracetic acid or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Cyclopentanedicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized furan derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
cis-1,2-Cyclopentanedicarboxylic anhydride has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research into its potential medicinal properties, such as antioxidant or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-1,2-Cyclopentanedicarboxylic anhydride involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by inhibiting radical chain oxidation processes. The compound’s structure allows it to interact with various enzymes and proteins, potentially modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
- 3,3a,6,6a-Tetrahydro-1H-cyclopenta[c]furan-1-one
- 3,3-dichloro-6-(1-methylidene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
- cis-hexahydro-1H-cyclopenta[c]furan-5-one
Comparison: cis-1,2-Cyclopentanedicarboxylic anhydride is unique due to its specific arrangement of the furan and cyclopentane rings. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
(3aS,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)7(9)10-6/h4-5H,1-3H2/t4-,5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSRALOLNIBERV-SYDPRGILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35878-28-5 | |
Record name | rel-(3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35878-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Tetrahydro-1H-cyclopenta(c)furan-1,3(4H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-tetrahydro-1H-cyclopenta[c]furan-1,3(4H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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